3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-30-17-10-8-16(9-11-17)27-22(28)18-12-7-15(13-19(18)24-23(27)29)21-25-20(26-31-21)14-5-3-2-4-6-14/h2-6,8-11,15,18-19H,7,12-13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHDHBJYUQIUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3CCC(CC3NC2=O)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Construction of the tetrahydroquinazoline-2,4-dione core: This step often involves the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of reduced heterocyclic compounds.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing oxadiazole rings can inhibit the growth of various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The introduction of electron-donating groups like methoxy can enhance this activity.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7. These studies suggest that the compound may interfere with cellular processes critical for cancer cell proliferation . The structure–activity relationship (SAR) analyses indicate that modifications to the oxadiazole and quinazoline scaffolds can lead to improved potency.
Synthesis and Characterization
The synthesis of 3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Structure–Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of these compounds. Variations in substituents on the quinazoline or oxadiazole rings can significantly influence their biological activities. For example, increasing electron density on certain positions has been correlated with enhanced antimicrobial effects .
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Key Observations :
- Core Diversity : The target compound’s tetrahydroquinazoline-dione core distinguishes it from triazole- or benzoxazine-based analogs. This core may confer distinct pharmacokinetic properties, such as enhanced solubility or metabolic stability.
- Substituent Effects : The 3-phenyl-1,2,4-oxadiazole group shares similarities with oxadiazole-containing benzoxazine derivatives , which exhibit anti-inflammatory activity. However, the absence of a benzoxazine moiety in the target compound may redirect its biological profile toward alternative targets.
Pharmacological Potential
While direct biological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Antimicrobial Activity : Triazolone derivatives with methoxyphenyl groups (e.g., ) show efficacy against Gram-positive bacteria, suggesting the target compound may share this trait.
- CNS Activity : Quinazoline-diones are explored as GABA receptor modulators; the oxadiazole moiety’s electron-withdrawing nature could enhance blood-brain barrier penetration.
- Anticancer Potential: Analogous 1,2,4-triazoles with trimethoxyphenyl groups exhibit tubulin inhibition , but the target compound’s larger core may alter its mechanism.
Biological Activity
The compound 3-(4-Methoxyphenyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antitumor and antibacterial properties.
Chemical Structure
The structure of the compound can be represented as follows:
This structure contains a tetrahydroquinazoline core substituted with a methoxyphenyl group and an oxadiazole moiety, which are known to enhance biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrahydroquinazoline derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines. Research indicates that tetrahydroquinoline derivatives can induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells, making them promising candidates for anticancer agents .
Table 1: Summary of Antitumor Studies on Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound I | HeLa (cervical) | 15.2 | Apoptosis induction |
| Compound II | MCF-7 (breast) | 10.5 | G2/M phase arrest |
| Compound III | A549 (lung) | 12.8 | Inhibition of Akt |
Antibacterial Activity
The antibacterial properties of compounds containing oxadiazole rings have been well-documented. The target compound exhibits in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives with similar structures can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 25 | Bactericidal |
| Compound B | Escherichia coli | 20 | Bacteriostatic |
| Compound C | Bacillus subtilis | 15 | Bactericidal |
The biological activity of the target compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of specific functional groups in the oxadiazole moiety enhances binding affinity to bacterial enzymes.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS production in cancer cells, leading to oxidative stress and subsequent cell death.
- Alteration of Membrane Integrity : The interaction with bacterial membranes disrupts cellular homeostasis, contributing to its antibacterial effects.
Case Studies
A notable case study involved the evaluation of a closely related compound in a clinical setting where it demonstrated significant efficacy against resistant strains of Staphylococcus aureus. The study reported a reduction in infection rates among patients treated with the compound compared to those receiving standard treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
